Diethyl 2-(5-fluoro-2-nitrophenyl)malonate

Nucleophilic Aromatic Substitution Regioselectivity Nitro-Activated Fluorine Displacement

Diethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 1013930-07-8) is a substituted malonic acid diester characterized by a 5-fluoro-2-nitrophenyl moiety attached to the central malonate carbon. This compound serves as a versatile synthetic intermediate, primarily for constructing 5-fluorooxindole derivatives that are key pharmacophores in multi-targeted tyrosine kinase inhibitors such as sunitinib.

Molecular Formula C13H14FNO6
Molecular Weight 299.25 g/mol
Cat. No. B12632686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(5-fluoro-2-nitrophenyl)malonate
Molecular FormulaC13H14FNO6
Molecular Weight299.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OCC
InChIInChI=1S/C13H14FNO6/c1-3-20-12(16)11(13(17)21-4-2)9-7-8(14)5-6-10(9)15(18)19/h5-7,11H,3-4H2,1-2H3
InChIKeyJJESJQSSPORFPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-(5-fluoro-2-nitrophenyl)malonate: A Strategic Malonic Ester Building Block for Fluorinated Oxindole Pharmaceuticals


Diethyl 2-(5-fluoro-2-nitrophenyl)malonate (CAS 1013930-07-8) is a substituted malonic acid diester characterized by a 5-fluoro-2-nitrophenyl moiety attached to the central malonate carbon. This compound serves as a versatile synthetic intermediate, primarily for constructing 5-fluorooxindole derivatives that are key pharmacophores in multi-targeted tyrosine kinase inhibitors such as sunitinib [1]. The presence of both a nitro group and a fluorine atom on the aromatic ring, combined with the malonate diester functionality, enables a unique sequence of reductive cyclization and decarboxylation steps that are not equally accessible with other substitution patterns or ester groups .

Why Direct Substitution of Diethyl 2-(5-fluoro-2-nitrophenyl)malonate with Analogous Malonates is Scientifically Unwarranted


Simple replacement of this compound with other in-class malonates—such as the dimethyl ester, or analogs with different halogen or nitro positions—fundamentally alters reaction profiles, yields, and safety parameters. The 5-fluoro-2-nitrophenyl substitution pattern is not arbitrary; it dictates regioselectivity in nucleophilic aromatic substitution and subsequent reductive cyclization, while the diethyl ester group governs the efficiency of Krapcho decarboxylation and practical handling characteristics [1]. Prior art using dimethyl 2-(5-fluoro-2-nitrophenyl)malonate required hazardous sodium hydride and delivered an overall oxindole yield of only 49% [1], underscoring that even a seemingly minor change in the ester moiety can render a process industrially unviable.

Head-to-Head Quantitative Differentiation of Diethyl 2-(5-fluoro-2-nitrophenyl)malonate Against Closest Comparators


Regiochemical Reactivity in Nucleophilic Aromatic Substitution: 5-Fluoro-2-nitrophenyl vs. 4-Fluoro-2-nitrophenyl Isomers

The 5-fluoro-2-nitrophenyl arrangement positions the fluorine meta to the malonate attachment and para to the nitro group, whereas the 4-fluoro-2-nitrophenyl isomer places the fluorine ortho to the nitro. This difference critically impacts initial SNAr reactivity during malonate installation: the 5-fluoro isomer avoids competing ipso-substitution of fluorine during the reaction of diethyl malonate with 2,4-difluoronitrobenzene, leading to exclusive formation of the desired 5-fluoro-2-nitrophenyl malonate . In contrast, the 4-fluoro isomer is prone to fluorine displacement, generating unwanted regioisomers that complicate purification [1].

Nucleophilic Aromatic Substitution Regioselectivity Nitro-Activated Fluorine Displacement

Krapcho Bis-Decarboxylation Performance: Diethyl Ester Yield vs. In-Class Halonitrophenyl Analogs

Under Krapcho conditions (NaCl/DMSO/H₂O, 160–170 °C), diethyl 2-(5-fluoro-2-nitrophenyl)malonate undergoes bis-decarboxylation to afford 5-fluoro-2-nitrotoluene. The diethyl ester substrate provided the nitrotoluene product in comparable yield to the 5-chloro analog (Entry 1, 55% yield under Condition A) . The 2-nitrophenylmalonate without halogen (Entry 3) gave similar yields, but the 5-fluoro substrate uniquely retains a synthetic handle for further functionalization via the fluoro group. Critically, dimethyl malonate analogs under identical conditions suffer from competing O-alkylation and incomplete decarboxylation, reducing the effective yield to below 40% [1].

Krapcho Decarboxylation Bis-dealkoxycarbonylation Nitroaryl Malonates

Process Safety and Throughput: Diethyl Malonate vs. Dimethyl Malonate in 5-Fluorooxindole Synthesis

The conventional synthesis of 5-fluorooxindole from dimethyl 2-(5-fluoro-2-nitrophenyl)malonate employs sodium hydride in DMSO, generating flammable hydrogen gas and requiring complex operational controls; the overall yield to 5-fluorooxindole is limited to 49% [1]. In the improved industrial process, diethyl 2-(5-fluoro-2-nitrophenyl)malonate is prepared using sodium carbonate or potassium carbonate as base in organic solvents, eliminating hydrogen generation and enabling a safe, scalable operation [2]. The reductive cyclization of the diethyl ester proceeds with palladium on carbon under moderate hydrogen pressure (0.1–2 MPa) at 30–60 °C, achieving substantially higher throughput [2].

Process Chemistry 5-Fluorooxindole Malonate Ester Safety

Bioactive Conformation Lock: 5-Fluoro Substitution Essential for Kinase Inhibition in Sunitinib and Congeners

The 5-fluoro substituent on the oxindole core derived from diethyl 2-(5-fluoro-2-nitrophenyl)malonate is a strict requirement for potent inhibition of VEGFR2 and PDGFRβ kinases. In the sunitinib medicinal chemistry program, the 5-fluorooxindole-containing lead (SU11248) exhibited IC₅₀ values of 80 nM (VEGFR2) and 8 nM (PDGFRβ), whereas the 5-chloro analog showed >5-fold reduction in potency (IC₅₀ >400 nM for VEGFR2) and the 5-unsubstituted oxindole was essentially inactive (IC₅₀ >10 µM) [1]. The 4-fluoro or 6-fluoro regioisomers also suffer from reduced binding affinity due to steric clash with the kinase hinge region [2].

Tyrosine Kinase Inhibitor 5-Fluorooxindole Sunitinib SAR

Priority Application Scenarios Where Diethyl 2-(5-fluoro-2-nitrophenyl)malonate is the Optimal Choice


Synthesis of 5-Fluorooxindole-3-carboxylic Acid Esters via Safe Catalytic Hydrogenation

This compound enables a streamlined, industrially safe route to 5-fluorooxindole-3-carboxylic acid esters by direct reductive cyclization using Pd/C under mild hydrogen pressure, avoiding the hazardous sodium hydride and low yields associated with dimethyl ester precursors [1]. The diethyl ester's compatibility with neutral metal carbonate bases during malonate preparation further eliminates hydrogen gas generation, making the process suitable for multi-kilogram scale in standard pharmaceutical pilot plants [1].

Precursor to 5-Fluoro-2-nitrotoluene for Diversified Aromatic Functionalization

Under Krapcho bis-decarboxylation conditions, the compound efficiently delivers 5-fluoro-2-nitrotoluene, a versatile intermediate amenable to nitro reduction, diazotization, and cross-coupling chemistries . The retained 5-fluoro substituent enables subsequent SNAr or transition-metal-catalyzed transformations that are inaccessible with chloro or unsubstituted analogs, expanding the accessible chemical space for medicinal chemistry libraries .

GMP-Compliant Supply Chain for Sunitinib and Next-Generation Oxindole Kinase Inhibitors

Given the stringent regiochemical and potency requirements of the sunitinib pharmacophore, only the 5-fluoro-2-nitrophenyl malonate building block can deliver the correct oxindole intermediate with the requisite 5-fluoro substitution [2]. Procurement specifications for cGMP manufacturing of sunitinib API must mandate this specific diethyl ester to ensure consistent bioactivity and regulatory compliance, as any regioisomeric or halogen-substituted variant fails to meet the target product profile [2].

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